REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].CC(O)C.B.C(N)(C)(C)C.[CH3:16][O:17][C:18](=[O:27])[CH:19]=[C:20]([NH2:26])[CH2:21][C:22]([O:24][CH3:25])=[O:23]>C1COCC1>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[CH3:25][O:24][C:22](=[O:23])[CH2:21][CH:20]([NH2:26])[CH2:19][C:18]([O:17][CH3:16])=[O:27] |f:2.3|
|
Name
|
|
Quantity
|
20.69 kg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
51.7 kg
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
9.19 kg
|
Type
|
reactant
|
Smiles
|
B.C(C)(C)(C)N
|
Name
|
|
Quantity
|
69.3 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.28 kg
|
Type
|
reactant
|
Smiles
|
COC(C=C(CC(=O)OC)N)=O
|
Type
|
CUSTOM
|
Details
|
was stirred between 0° C. and 15° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −5° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition to water (166 Kg)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C.
|
Type
|
ADDITION
|
Details
|
the pH between 5 and 7 by adding concentrated aqueous NaOH
|
Type
|
ADDITION
|
Details
|
by adding concentrated aqueous NaOH at the end of the quenching process
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (20.6 Kg)
|
Type
|
FILTRATION
|
Details
|
filtered through a cotton cartridge
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(=O)OC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.87 kg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |